3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime
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Overview
Description
3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidinyl group and a methoxybenzenecarbaldehyde oxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime typically involves the reaction of 4,6-dimethoxy-2-pyrimidinol with 4-methoxybenzaldehyde oxime under specific conditions. One method involves using water as a solvent, which is considered environmentally friendly. The reaction is carried out at a controlled temperature to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of phase-transfer catalysis to enhance the efficiency of the reaction. This method allows for the synthesis of the compound in larger quantities while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidinyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine: Similar structure but different functional groups.
Pyribenzoxim: Another compound with a pyrimidinyl group, used as a herbicide .
Uniqueness
3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime is a derivative of pyrimidine and methoxybenzaldehyde, which has garnered interest in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H15N2O4, with a molecular weight of approximately 253.27 g/mol. The compound features a pyrimidinyl group linked to a methoxybenzene moiety through an ether bond, along with an oxime functional group.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of pyrimidine derivatives. Specifically, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells. For example, a study demonstrated that pyrimidinyl compounds could inhibit cell proliferation in breast cancer cell lines by triggering apoptotic pathways.
Enzyme Inhibition
Enzyme inhibition is another critical area of investigation. Compounds like this compound may act as inhibitors of specific enzymes involved in metabolic pathways. Research has shown that such compounds can inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer progression.
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various methoxy-substituted pyrimidines. The results indicated that certain derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : In an experimental study conducted on breast cancer cells, a related compound was shown to reduce cell viability by 50% at concentrations as low as 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis .
- Enzyme Inhibition Analysis : A biochemical assay assessed the inhibitory effects of pyrimidine derivatives on COX enzymes. The results indicated that these compounds could reduce COX activity by up to 70%, suggesting potential applications in anti-inflammatory therapies .
Toxicity and Safety Profile
Toxicological evaluations are crucial for determining the safety of new compounds. Preliminary studies on related methoxybenzaldehyde derivatives indicate low mutagenic potential and acceptable safety margins for therapeutic use . However, further comprehensive toxicological studies are necessary to establish a complete safety profile for this compound.
Summary Table of Biological Activities
Properties
IUPAC Name |
(NE)-N-[[3-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methoxyphenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-19-10-5-4-9(8-15-18)6-11(10)22-14-16-12(20-2)7-13(17-14)21-3/h4-8,18H,1-3H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIQHTUXBJRBBU-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NO)OC2=NC(=CC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/O)OC2=NC(=CC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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